

(S)-3-(Boc-amino)pyrrolidine hydrochloride spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: (S)-3-(Boc-amino)pyrrolidine
hydrochloride

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(S)-3-(Boc-amino)pyrrolidine Hydrochloride**

Abstract

(S)-3-(tert-butoxycarbonylamino)pyrrolidine hydrochloride is a pivotal chiral building block in contemporary drug discovery and pharmaceutical development. Its stereodefined pyrrolidine core is a common motif in a multitude of biologically active molecules. Consequently, unambiguous structural verification and purity assessment are paramount. This technical guide offers a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the robust characterization of this compound. As a senior application scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights, providing researchers and drug development professionals with a definitive resource for quality control and synthetic monitoring.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. The hydrochloride salt form dictates that the secondary amine of the

pyrrolidine ring is protonated, forming an ammonium ion. This has significant implications for the spectral data.

- IUPAC Name: tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride
- CAS Number: 1188263-72-0 (for hydrochloride); 122536-76-9 (for free base)[1][2][3][4]
- Molecular Formula: C₉H₁₉ClN₂O₂
- Molecular Weight: 222.71 g/mol (hydrochloride); 186.25 g/mol (free base)[1][5]

Figure 1: Chemical structure of **(S)-3-(Boc-amino)pyrrolidine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of **(S)-3-(Boc-amino)pyrrolidine hydrochloride** in solution. The presence of the hydrochloride salt and the choice of deuterated solvent are critical variables that influence chemical shifts. For amine salts, solvents like D₂O or DMSO-d₆ are preferred to ensure solubility. The data presented is a consensus based on typical values for Boc-protected amines and pyrrolidinium salts.[6][7]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments. The protonation of the pyrrolidine nitrogen causes a significant downfield shift for the adjacent α-protons (H-2 and H-5) due to the inductive effect of the positive charge.[7]

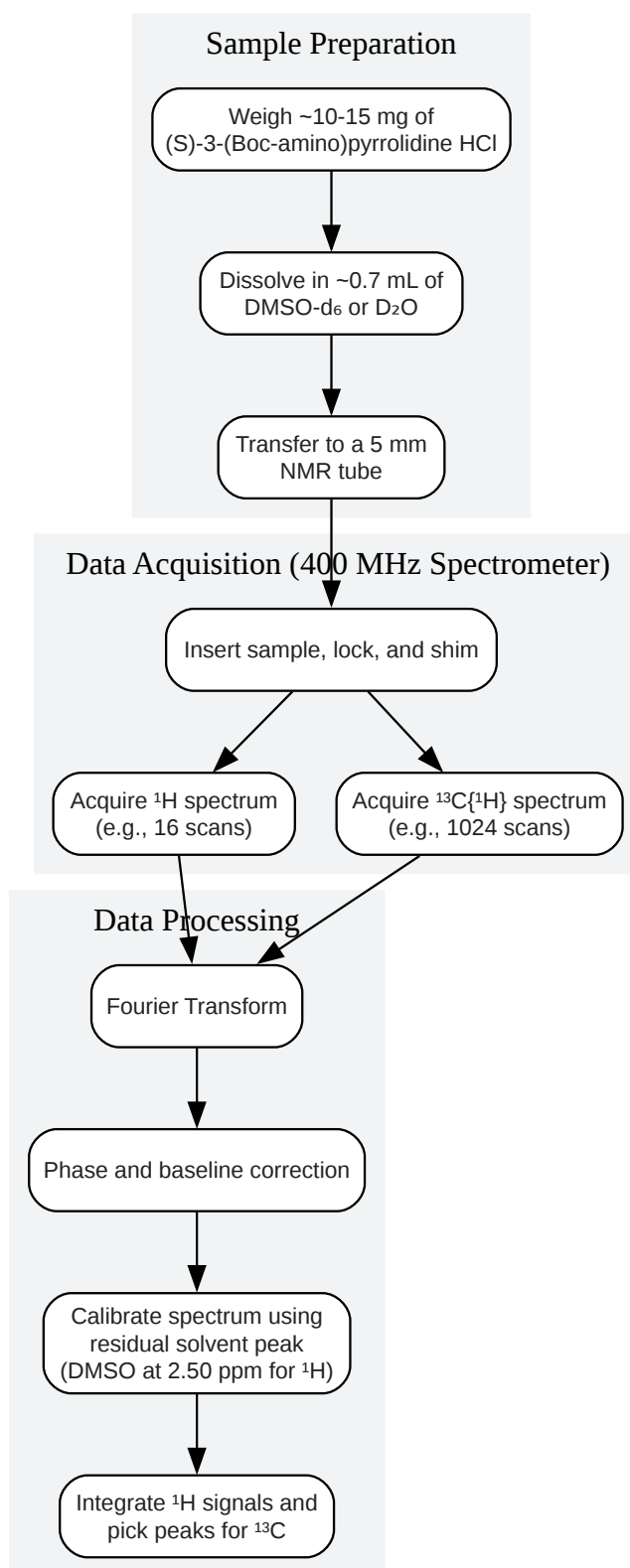
Assignment	Chemical Shift (δ) ppm (DMSO- d_6)	Multiplicity	Key Insights
Boc, C(CH ₃) ₃	~1.40	Singlet (s)	A sharp, intense signal integrating to 9 protons, unequivocally confirming the presence of the tert-butyl group. [6] [8]
Pyrrolidine, H-4	~1.9 - 2.2	Multiplet (m)	These diastereotopic protons exhibit complex splitting due to coupling with adjacent protons.
Pyrrolidine, H-2 & H-5	~3.0 - 3.6	Multiplet (m)	Significantly shifted downfield compared to the free base due to proximity to the N ⁺ -H ₂ group.
Pyrrolidine, H-3	~4.1 - 4.3	Multiplet (m)	The methine proton adjacent to the Boc-protected nitrogen.
Carbamate, N-H	~7.2	Broad Singlet (br s)	An exchangeable proton. Its chemical shift can be variable.
Ammonium, N ⁺ -H ₂	~9.2	Very Broad (br)	Highly exchangeable protons from the hydrochloride salt, often appearing as a broad hump. Its visibility depends on solvent and water content. [7]

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the distinct carbon environments within the molecule. Similar to the proton spectrum, carbons adjacent to the protonated nitrogen are shifted downfield.

Assignment	Chemical Shift (δ) ppm (DMSO-d ₆)	Key Insights
Boc, C(CH ₃) ₃	~28.5	The three equivalent methyl carbons of the Boc group. [6]
Pyrrolidine, C-4	~30-32	The carbon furthest from the heteroatoms.
Pyrrolidine, C-2 & C-5	~45-50	Carbons adjacent to the protonated nitrogen, showing a downfield shift.
Pyrrolidine, C-3	~50-55	The chiral carbon bearing the Boc-amino group.
Boc, C(CH ₃) ₃	~78.0	The quaternary carbon of the Boc group. [6]
Boc, C=O	~155.5	The carbonyl carbon of the carbamate functional group. [6]

Experimental Protocol: NMR Data Acquisition



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Figure 2: Standard workflow for NMR analysis.

Causality Behind Choices:

- Solvent: DMSO- d_6 is an excellent choice as it readily dissolves the hydrochloride salt and its residual proton peak (2.50 ppm) is in a clear region of the spectrum. D₂O is also an option, but will cause exchange and loss of the N-H and N⁺-H₂ signals.^[7]
- Spectrometer Frequency: A 400 MHz or higher field instrument is recommended to achieve good signal dispersion, especially for resolving the complex multiplets of the pyrrolidine ring protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this molecule, IR is crucial for verifying the carbamate moiety and the ammonium salt.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Key Insights
3250 - 3400	N-H Stretch	Carbamate (R ₂ N-H)	A relatively sharp peak confirming the N-H bond of the Boc group.
2900 - 3100	C-H Stretch	Alkyl (C-H)	Aliphatic C-H stretching from the pyrrolidine ring and Boc group.
2400 - 2800	N ⁺ -H Stretch	Ammonium (R ₂ N ⁺ -H ₂)	A very broad and characteristic absorption band, confirming the presence of the hydrochloride salt.
~1690 - 1710	C=O Stretch	Carbamate (O=C-N)	A strong, sharp absorption indicative of the carbamate carbonyl group. ^{[9][10]}
~1510 - 1540	N-H Bend	Carbamate (N-H)	Bending vibration coupled with C-N stretching, characteristic of secondary amides/carbamates.
~1160 - 1180	C-O Stretch	Carbamate (O-C(O))	Stretching of the C-O bond within the carbamate group.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

- **Background Scan:** Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
- **Sample Application:** Place a small amount of the solid **(S)-3-(Boc-amino)pyrrolidine hydrochloride** onto the crystal.
- **Apply Pressure:** Use the pressure arm to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Scan the sample over the range of 4000–400 cm^{-1} .^[5] The resulting spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is the ideal technique, as it is a soft ionization method suitable for polar, non-volatile compounds like amine salts.^{[11][12]}

In the ESI source, the compound is typically observed as the protonated free base, $[\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2 + \text{H}]^+$, as the HCl adduct is not stable in the gas phase.

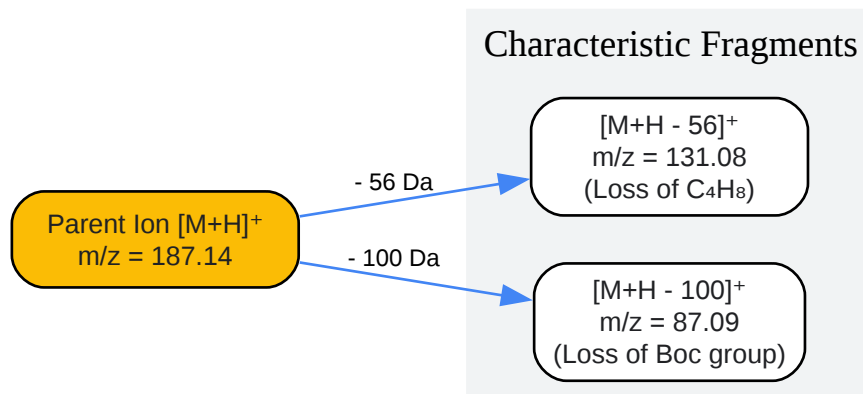
- Expected $[\text{M}+\text{H}]^+$ (Free Base): m/z 187.14

Fragmentation Analysis: The Signature of the Boc Group

The Boc group exhibits highly characteristic fragmentation patterns under collision-induced dissociation (CID) in MS/MS experiments. This is a self-validating feature for confirming the structure.^{[12][13]}

- **Loss of Isobutylene:** The most common pathway involves the loss of isobutylene (C_4H_8 , 56 Da), resulting in a carbamic acid intermediate which then decarboxylates. This gives a prominent fragment corresponding to $[\text{M}+\text{H} - 56]^+$.
- **Loss of the Boc Group:** A complete loss of the tert-butoxycarbonyl group ($\text{C}_5\text{H}_9\text{O}_2$, 101 Da) results in the protonated aminopyrrolidine fragment, $[\text{M}+\text{H} - 100]^+$.

- Loss of tert-Butanol: A less common pathway can involve the loss of tert-butanol ($C_4H_{10}O$, 74 Da).[12]



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